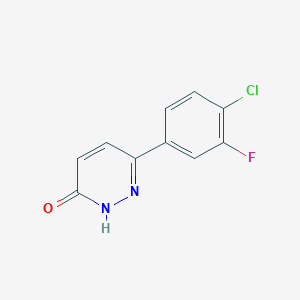

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWBUDBZGFFNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599211 | |

| Record name | 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142048-71-3 | |

| Record name | 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chloro-3-fluoroaniline with appropriate reagents to form the pyridazine ring. One common method involves the cyclization of hydrazine derivatives with 4-chloro-3-fluorobenzaldehyde under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing catalysts and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Compounds similar to 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one have demonstrated significant anticancer properties. Research indicates that pyridazinones can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents .

-

Antibacterial and Antifungal Properties

- The compound has been evaluated for its antibacterial and antifungal activities. Some studies report that pyridazinones can effectively inhibit the growth of pathogenic bacteria and fungi, making them candidates for the development of new antibiotics . The presence of halogens like chlorine and fluorine in the structure enhances these biological activities by increasing lipophilicity and improving membrane penetration.

-

Antitubercular Activity

- Recent investigations into the anti-tubercular effects of pyridazinone derivatives have shown promising results. Certain compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations comparable to established antitubercular drugs . This positions this compound as a potential lead compound in the search for new treatments for tuberculosis.

-

Antihypertensive Effects

- Research has also explored the antihypertensive properties of pyridazinones. Some derivatives have been synthesized and evaluated using non-invasive methods, showing significant reductions in blood pressure comparable to standard antihypertensive medications . This suggests that modifications to the pyridazinone structure could yield effective treatments for hypertension.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. Various synthetic routes have been explored, including condensation reactions and cyclization processes. The ability to modify the phenyl ring or introduce different substituents allows for the generation of a library of derivatives with potentially enhanced biological activities.

Example Synthetic Route:

- Starting Materials : A suitable chlorinated phenol and a pyridazine derivative.

- Reaction Conditions : Typically involves heating under reflux in a solvent like ethanol or DMF.

- Purification : Products are usually purified by recrystallization or chromatography.

Case Studies

- Anticancer Studies

- Antitubercular Activity Evaluation

Mechanism of Action

The mechanism of action of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Halogenated Derivatives: Chloro and fluoro substituents enhance bioactivity. For example, 5-chloro-6-phenyl derivatives exhibit potent insecticidal effects, while 6-(2-bromophenylamino) analogs show anti-inflammatory efficacy comparable to diclofenac .

- Positional Isomerism : Substituent position significantly impacts activity. 4-Chloro-3-fluoro substitution may offer unique steric/electronic effects compared to 5-chloro or 2-bromo analogs.

- N-Substitution : N-Alkylation or aryl substitution (e.g., 2-phenyl in ) modulates solubility and target interaction .

Comparison :

- Ultrasound-assisted methods (e.g., ) offer advantages over traditional synthesis, including faster reaction times and scalability, which could be applied to the target compound .

- The absence of specific synthesis data for 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one suggests opportunities for optimizing green chemistry approaches.

Physicochemical Properties

Table 3: Solubility and Spectral Data

Insights :

- Spectral data (e.g., IR C=O stretches ~1670–1713 cm⁻¹) are consistent across pyridazinones, aiding in structural characterization .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance receptor binding and metabolic stability. For example, 6-(3,4-dichlorophenyl) analogs show higher similarity scores (0.97) to the target compound, suggesting overlapping bioactivity .

- Substituent Position : 4-Chloro-3-fluoro on the phenyl ring may optimize steric and electronic interactions compared to 2- or 3-substituted analogs (e.g., 6-(2-fluorophenyl) derivatives in ).

- N-Substitution : Alkylation (e.g., methyl, butyl) or aryl groups (e.g., morpholinyl in ) can modulate pharmacokinetic properties and target selectivity .

Biological Activity

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H6ClFN2O

- CAS Number : 2166-13-4

- Molecular Weight : 220.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Targeting :

Q & A

Q. 1.1. What are the optimal synthetic routes for 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ultrasound-assisted methods (a green chemistry approach) have been validated for analogous pyridazinone derivatives, reducing reaction times by 30–50% compared to conventional heating . Key steps include:

- Intermediate formation : Use of 4-chloro-3-fluorophenyl boronic acid in Suzuki-Miyaura couplings .

- Cyclization : Acid- or base-catalyzed ring closure under reflux conditions (e.g., ethanol/HCl) .

Optimization : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. 1.2. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. 1.3. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Methodological Answer:

- Anticonvulsant activity : Screen against isoniazid-induced convulsions in rodent models, using phenytoin (25 mg/kg) as a reference .

- Antiproliferative assays : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC50 values compared to cisplatin .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., N-substitution) impact bioactivity?

Methodological Answer:

Q. 2.2. How can in silico modeling predict ADMET properties for this compound?

Methodological Answer:

- Tools : SwissADME or pkCSM for bioavailability predictions.

- Key parameters :

- LogP : Ideal range 2–3 for oral absorption (predicted 2.7 for this compound) .

- TPSA : <90 Ų (calculated 65 Ų) indicates moderate membrane permeability .

- Toxicity : Use ProTox-II to flag hepatotoxicity risks (e.g., mitochondrial dysfunction) .

Q. 2.3. How to resolve contradictions in biological data across studies (e.g., variable IC50 values)?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times.

- Control for solvent effects : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-analysis : Pool data from ≥3 independent studies and apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) .

Critical Research Gaps

- Mechanistic studies : Limited data on mitochondrial toxicity and off-target effects (e.g., kinase profiling).

- In vivo pharmacokinetics : No published studies on bioavailability or metabolite identification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.